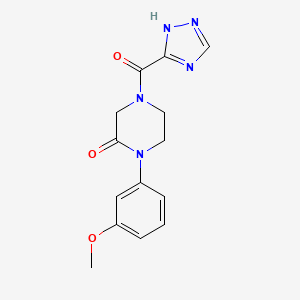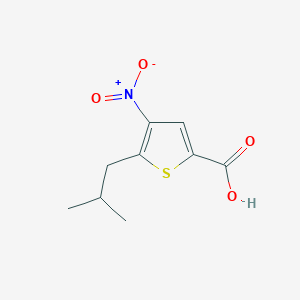
N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar tetrahydropyrimidine derivatives often involves multi-component reactions, including the condensation of acetoacetanilides, thiourea, and different aromatic aldehydes or the reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea in the presence of catalysts like sodium hydrogen sulfate (Akbari et al., 2008); (Gein et al., 2018).
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques such as IR, 1H-NMR, Mass spectral studies, and X-ray diffraction, which help in determining the exact arrangement of atoms and the presence of functional groups in the molecule (Gein et al., 2017).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives can undergo various chemical reactions, depending on their functional groups. For example, the presence of thioxo groups or carboxamides can influence their reactivity towards other chemicals, making them suitable for further functionalization or leading to the formation of more complex heterocyclic structures (Gein et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be characterized using various analytical techniques. Such properties are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including the stability, reactivity, and interactions with biological targets, are determined by the compound's structure. Tetrahydropyrimidines exhibit a range of biological activities, which can be attributed to their interaction with enzymes or receptors in biological systems. Studies have shown that some tetrahydropyrimidine derivatives exhibit significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008).
科学的研究の応用
1. HIV-1 Reverse Transcriptase Inhibitors
N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide derivatives have been investigated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. A study highlighted the synthesis and evaluation of a novel series of these compounds, revealing two hybrids with higher RT inhibitory activity compared to the standard rilpivirine (Devale et al., 2017).
2. Antimicrobial Agents
Compounds related to N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of some N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides demonstrated significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
3. Electrochromic Aromatic Polyamides
Studies have explored the development of electrochromic aromatic polyamides with derivatives of N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide. These polymers show strong UV-vis absorption bands and potential for electrochromic applications (Chang & Liou, 2008).
4. Peptide Synthesis
Carboxamide functions, such as those found in N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide, can be protected by trityl residue, which is significant in peptide synthesis. This protection is stable to various conditions, enhancing peptide synthesis efficiency (Sieber & Riniker, 1991).
5. Synthesis of Novel Heterocyclic Compounds
The derivative has been used in synthesizing novel heterocyclic compounds with potential biological activity. This includes the synthesis of 5,7-diarylpyridopyrimidines and related compounds with potential medicinal properties (Vijayakumar et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-acetylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-7(17)8-2-4-9(5-3-8)14-12(19)10-6-11(18)16-13(20)15-10/h2-6H,1H3,(H,14,19)(H2,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAKWXKOJXUODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)
![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)
